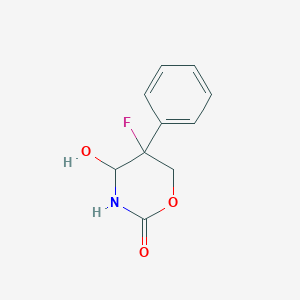![molecular formula C23H36N4O2S B14203703 Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate CAS No. 918905-76-7](/img/structure/B14203703.png)
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications, particularly in medicinal and material chemistry
Métodos De Preparación
The synthesis of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be approached through several methods. One common route involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aliphatic chain, depending on the reagents used.
Substitution: The phenyl-tetrazole moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively and interact with specific enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor blocker used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays. The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tetrazole derivatives.
Propiedades
Número CAS |
918905-76-7 |
|---|---|
Fórmula molecular |
C23H36N4O2S |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
methyl 15-(1-phenyltetrazol-5-yl)sulfanylpentadecanoate |
InChI |
InChI=1S/C23H36N4O2S/c1-29-22(28)19-15-10-8-6-4-2-3-5-7-9-11-16-20-30-23-24-25-26-27(23)21-17-13-12-14-18-21/h12-14,17-18H,2-11,15-16,19-20H2,1H3 |
Clave InChI |
ITRKLKDKLGYXIK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCSC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




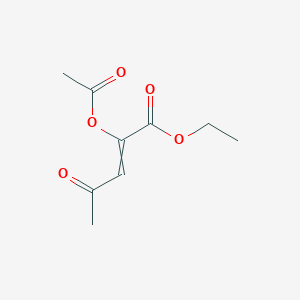
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
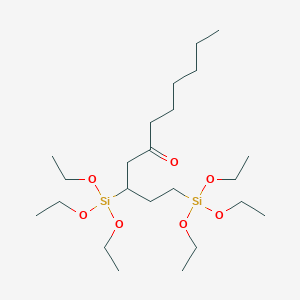
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
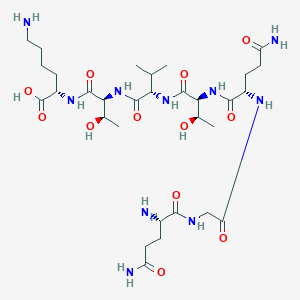
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
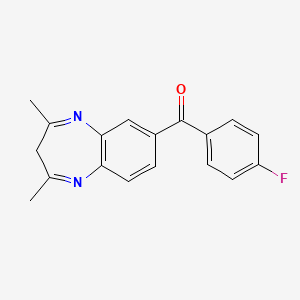

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
